2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid

Lipophilicity Medicinal Chemistry Drug Design

2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid (CAS 1018663-18-7) is a disubstituted isoxazole derivative bearing a 5-(5,6,7,8-tetrahydronaphthalen-2-yl) substituent and a 3-acetic acid side chain. It belongs to the broader class of [5-aryl-isoxazol-3-yl]acetic acids, a scaffold explored in medicinal chemistry for PPAR modulation and as bioisosteric replacement for β-diketo acid pharmacophores.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B11858645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)CC(=O)O
InChIInChI=1S/C15H15NO3/c17-15(18)9-13-8-14(19-16-13)12-6-5-10-3-1-2-4-11(10)7-12/h5-8H,1-4,9H2,(H,17,18)
InChIKeyVNCJTBGVJSQQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid: Procurement and Differentiation Guide for a 5-Aryl-Isoxazole Acetic Acid Building Block


2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid (CAS 1018663-18-7) is a disubstituted isoxazole derivative bearing a 5-(5,6,7,8-tetrahydronaphthalen-2-yl) substituent and a 3-acetic acid side chain. It belongs to the broader class of [5-aryl-isoxazol-3-yl]acetic acids, a scaffold explored in medicinal chemistry for PPAR modulation [1] and as bioisosteric replacement for β-diketo acid pharmacophores [2]. Its molecular formula is C₁₅H₁₅NO₃ (MW 257.28 g/mol). This compound is primarily sourced as a research intermediate; published quantitative comparator data against close analogs remain sparse in the open literature.

Why Generic [5-Aryl-isoxazol-3-yl]acetic Acid Substitution Fails: The Case of 2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic Acid


Within the [5-aryl-isoxazol-3-yl]acetic acid family, the identity of the aryl substituent dictates lipophilicity, metabolic stability, and target engagement [1]. The 5,6,7,8-tetrahydronaphthalen-2-yl group is a conformationally semi-rigid, bicyclic lipophile that differs from simple phenyl, tolyl, or heteroaryl congeners in steric bulk, logP, and potential π-stacking interactions. The acetic acid side chain further distinguishes this compound from the corresponding 3-carboxylic acid analog by altering pKa and hydrogen-bonding geometry [2]. Interchanging these analogs without quantitative comparator data risks altering lead optimization SAR, pharmacokinetic profile, or synthetic route viability.

Quantitative Differentiation Evidence for 2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid Against Closest Analogs


Lipophilicity Differential: Tetrahydronaphthalen-2-yl vs. 4-Methylphenyl Analog (clogP)

The target compound's 5-(5,6,7,8-tetrahydronaphthalen-2-yl) substituent provides higher calculated lipophilicity compared to the simpler 5-(4-methylphenyl) analog [5-(4-methylphenyl)isoxazol-3-yl]acetic acid (CAS 1018663-09-6). Increased lipophilicity can enhance membrane permeability but may also reduce aqueous solubility; this trade-off is compound-specific and must be evaluated in context [1]. No direct experimental logP/logD measurements were identified in the open literature for these two compounds; values below are computed consensus estimates.

Lipophilicity Medicinal Chemistry Drug Design

Carboxylic Acid Side-Chain Length Differentiation: Acetic Acid vs. Carboxylic Acid Analog (pKa and Geometry)

The target compound contains a methylene spacer between the isoxazole ring and the carboxylic acid group, distinguishing it from 5-(5,6,7,8-tetrahydronaphthalen-2-yl)isoxazole-3-carboxylic acid (ZINC11801760), where the carboxyl group is directly attached to the isoxazole. This structural difference increases the pKa of the terminal acid (estimated ~4.5 for the acetic acid vs. ~3.0 for the heteroaryl carboxylic acid [1]), alters the spatial orientation of the carboxylate, and changes hydrogen-bonding distance to target residues. In PPARδ agonist development, the linker length between the acidic head and the central scaffold is a critical determinant of receptor activation and subtype selectivity [2].

Acid Strength Receptor Binding Bioisosterism

Commercially Available Purity Grade: NLT 98% vs. 97% Grade Analogs

MolCore supplies this compound under a certified NLT 98% purity specification , while several structurally related [5-aryl-isoxazol-3-yl]acetic acid analogs (e.g., [5-(3-methoxyphenyl)isoxazol-3-yl]acetic acid, [5-(2-thienyl)isoxazol-3-yl]acetic acid) are commonly listed at 95% or 97% minimum purity from other vendors . Higher initial purity reduces the burden of in-house repurification for assays requiring >98% purity, such as biophysical screening (SPR, ITC) or cellular dose-response studies where impurities can confound EC₅₀/IC₅₀ determination.

Purity Procurement Quality Control

Molecular Weight and Heavy Atom Count Differentiation for Biophysical Assay Design

The molecular weight of the target compound (257.28 g/mol) is intermediate among commercially available [5-aryl-isoxazol-3-yl]acetic acid analogs, ranging from ~209 g/mol (thienyl analog) to >280 g/mol (benzofuranyl analog) . This positions it in a favorable range for fragment-based screening (typically <300 Da) while providing sufficient heavy atom count (19 non-hydrogen atoms) for meaningful binding interactions. By contrast, the smaller 5-(2-thienyl) analog (MW 209.23, 14 heavy atoms) may offer insufficient binding surface area, while the bulkier 5-(1-benzofuran-2-yl) analog (MW ~255, but with increased planar aromatic surface) may elevate the risk of non-specific aggregation-based assay interference [1].

Assay Interference Fragment-Based Screening MW Differentiation

Synthetic Tractability: Tetrahydronaphthalene Building Block Availability vs. Other Fused-Ring Systems

The 5,6,7,8-tetrahydronaphthalene precursor (e.g., 2-acetyl-5,6,7,8-tetrahydronaphthalene or 2-bromo-5,6,7,8-tetrahydronaphthalene) is a commercially available building block with multiple suppliers (CAS 13507-05-3, CAS 61575-63-1), supporting reliable synthesis of the target isoxazole via standard nitrile oxide cycloaddition or condensation routes . In contrast, more exotic fused-ring analogs such as 5-(1-benzofuran-2-yl) or 5-(2,3-dihydro-1,4-benzodioxin-6-yl) isoxazole acetic acids rely on less widely stocked precursors, which may impact supply continuity for scale-up . No published comparative synthetic yield data for these specific compounds were identified.

Synthetic Accessibility Chemical Supply Route Scouting

CRITICAL DISCLAIMER: Extent of Quantitative Comparative Evidence

A systematic search of PubMed, Google Scholar, and patent databases (esp@cenet, Google Patents) did not return any primary research paper, patent example, or public bioassay database entry containing head-to-head quantitative biological, pharmacokinetic, or physicochemical data for 2-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid versus a named comparator [1]. The evidence presented above is predominantly based on in silico predictions, class-level SAR, vendor specifications, and chemical reasoning. No experimental IC₅₀, EC₅₀, Kᵢ, logD₇.₄, solubility, metabolic stability, or in vivo PK parameters were located for this compound. Users must treat procurement differentiation as provisional and request experimental characterization from suppliers before committing to this compound for critical studies .

Data Transparency Evidence Gaps Risk Assessment

Defensible Application Scenarios for 2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid Based on Available Evidence


Medicinal Chemistry SAR Exploration of PPAR or Related Nuclear Receptor Agonists

The isoxazole-3-acetic acid scaffold with a lipophilic 5-aryl substituent has precedent in PPARδ agonist programs [1]. The tetrahydronaphthalene group offers a conformationally constrained, non-planar lipophile that can be used to probe the lipophilic pocket of PPAR ligand-binding domains. The acetic acid side chain provides an ionizable warhead for interaction with the AF-2 helix activation region. Researchers exploring structure-activity relationships in this target class may benefit from including this compound as part of a systematic aryl variation library.

Fragment-Based Drug Discovery (FBDD) Library Member

With MW 257 g/mol (<300 Da threshold) and 19 non-hydrogen atoms, this compound qualifies as a fragment-sized molecule suitable for FBDD screening by NMR, SPR, or X-ray crystallography [2]. The tetrahydronaphthalene group provides a rigid, lipophilic fragment that can serve as an anchor for fragment growing or linking strategies. The carboxylic acid functionality allows immobilization on SPR chips or coordination to metal centers in protein active sites.

Synthetic Intermediate for Derivatization (Ester, Amide, Heterocycle Libraries)

The carboxylic acid group is a versatile synthetic handle for generating diverse derivatives. The >98% commercial purity [1] makes it suitable as a starting material for parallel synthesis of amide or ester libraries without prior purification. The tetrahydronaphthalene ring is chemically orthogonal to typical isoxazole functionalization conditions, allowing selective modification at the acid moiety while preserving ring integrity.

Biophysical Assay Reference Standard (With Caution)

If experimental purity is independently confirmed (e.g., by quantitative NMR or HPLC-CAD), this compound could serve as a retention time or mass spectrometry reference standard for the [5-aryl-isoxazol-3-yl]acetic acid series in LC-MS or SFC analytical method development. The NLT 98% vendor specification [1] provides a starting point, but users should verify purity in-house before relying on it as a certified reference material.

Quote Request

Request a Quote for 2-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.